![molecular formula C22H27N5O2S B2458716 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896311-38-9](/img/structure/B2458716.png)
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic compound with a complex molecular structure that combines various functional groups, such as triazole, pyrrole, and acetamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process often begins with the formation of the triazole core, followed by the introduction of the cyclohexyl and pyrrole groups. The final steps usually involve the attachment of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, pH, and catalysts, play a crucial role in optimizing yields and purities of the desired product.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound would require efficient and cost-effective methods. This might involve the use of continuous flow reactors, where the reactions occur in a controlled environment, thus enhancing the reaction rates and product consistency. The choice of solvents and reagents would be optimized to ensure environmental sustainability and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
2-{[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: : This reaction might lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction could result in the cleavage of specific bonds or reduction of functional groups.
Substitution: : The compound might undergo nucleophilic or electrophilic substitutions, particularly at the triazole ring or the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide could be used.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical choices.
Substitution: : Conditions depend on the nature of the substituents; for example, nucleophilic substitution might use sodium hydride (NaH) in a polar aprotic solvent.
Major Products Formed
Oxidation: : Sulfoxide derivatives.
Reduction: : Reduced amines or alcohols.
Substitution: : Various substituted analogs with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide serves as an intermediate in the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, this compound might be explored for its interaction with specific enzymes or proteins, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, its unique structural features make it a candidate for developing new pharmaceuticals, particularly those targeting diseases where triazole and pyrrole derivatives have shown efficacy.
Industry
In industry, it might be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. Generally, its action involves:
Molecular Targets: : The compound may interact with proteins, enzymes, or receptors, modifying their activity.
Pathways Involved: : It could influence biochemical pathways related to signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylthio]acetamide: : A structurally related compound, differing by the absence of the 4-ethoxyphenyl group.
N-(4-Ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: : Similar, but without the cyclohexyl group.
Uniqueness
The combination of cyclohexyl, pyrrole, and ethoxyphenyl groups in 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide provides unique chemical and physical properties not present in other compounds, such as altered solubility, reactivity, and biological activity.
I trust this provides a comprehensive overview of this compound. Feel free to dive deeper into any section!
Eigenschaften
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-2-29-19-12-10-18(11-13-19)23-20(28)16-30-22-25-24-21(17-8-4-3-5-9-17)27(22)26-14-6-7-15-26/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGWTSNRXWJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
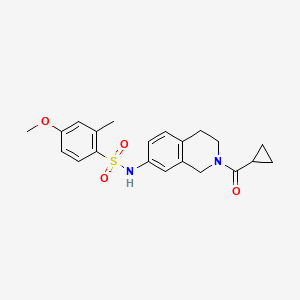
![N'-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2458639.png)
![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)
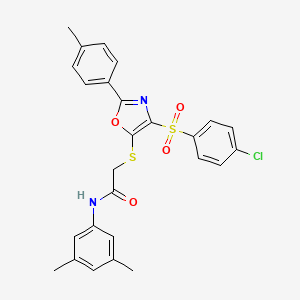
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B2458644.png)
![(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2458645.png)


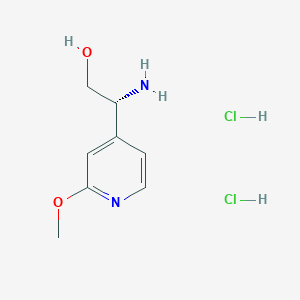
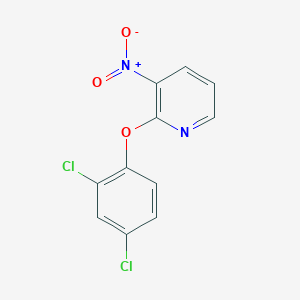
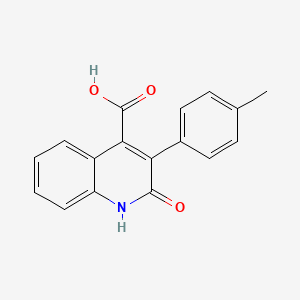
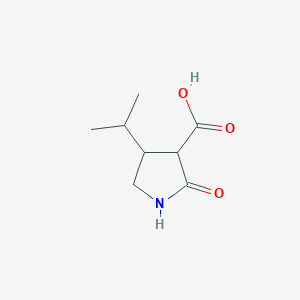
![3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide](/img/structure/B2458656.png)
